(S)-3-Methyl-5-phenyloxazolidin-4-one
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Overview
Description
(S)-3-Methyl-5-phenyloxazolidin-4-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly as a chiral auxiliary. Its structure consists of a five-membered oxazolidinone ring with a methyl group at the 3-position and a phenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-5-phenyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-phenylalaninol with phosgene or triphosgene under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-5-phenyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce amino alcohols.
Scientific Research Applications
(S)-3-Methyl-5-phenyloxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with chiral centers.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-5-phenyloxazolidin-4-one involves its role as a chiral auxiliary. It forms temporary covalent bonds with substrates, inducing chirality through steric and electronic effects. This allows for the selective formation of one enantiomer over the other in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-3-Methyl-5-phenyloxazolidin-4-one: The enantiomer of the compound with similar properties but opposite chirality.
(S)-4-Benzyl-2-oxazolidinone: Another chiral oxazolidinone used in asymmetric synthesis.
(S)-4-Isopropyl-2-oxazolidinone: Similar in structure but with an isopropyl group instead of a phenyl group.
Uniqueness
(S)-3-Methyl-5-phenyloxazolidin-4-one is unique due to its specific steric and electronic properties, which make it highly effective as a chiral auxiliary. Its ability to induce chirality in a wide range of substrates sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
(5S)-3-methyl-5-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H11NO2/c1-11-7-13-9(10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m0/s1 |
InChI Key |
ZZYRZYUJVGOJJS-VIFPVBQESA-N |
Isomeric SMILES |
CN1CO[C@H](C1=O)C2=CC=CC=C2 |
Canonical SMILES |
CN1COC(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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